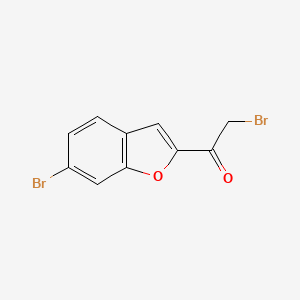

2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone

Description

Significance in Organic Chemistry and Heterocyclic Research

The structural complexity of 2-bromo-1-(6-bromobenzofuran-2-yl)ethanone positions it as a critical intermediate in synthesizing pharmacologically active benzofuran derivatives. Benzofurans are oxygen-containing heterocycles known for their diverse biological activities, including antioxidant, antitumor, and anti-inflammatory properties. The presence of bromine atoms at the 2- and 6-positions enhances the compound’s reactivity, enabling participation in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig animations. These reactions are pivotal for constructing polycyclic architectures found in natural products and pharmaceuticals.

Recent studies highlight the compound’s role in synthesizing benzofuran-based antioxidants, which mitigate oxidative stress by scavenging free radicals. For example, derivatives featuring amino or hydroxyl substituents on the benzofuran ring exhibit enhanced radical-neutralizing capabilities, underscoring the importance of halogenated precursors like this compound. Additionally, its ketone group serves as a handle for further functionalization, enabling the introduction of alkyl or aryl groups via nucleophilic addition or condensation reactions.

Table 1: Key Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{10}\text{H}{7}\text{Br}{2}\text{O}{2} $$ | |

| Molecular Weight | 278.93 g/mol | |

| SMILES Notation | BrC1=C(C=CC2=C1OCO2)C(=O)CBr | |

| IUPAC Name | This compound |

Historical Context of Benzofuran Derivatives

Benzofuran derivatives have evolved from naturally occurring compounds to synthetically tailored molecules with targeted biological functions. Early research focused on isolating benzofurans from plant sources, such as coumarin-rich species, where they contributed to defense mechanisms against pathogens. The discovery of psoralen, a naturally occurring benzofuran derivative with phototherapeutic properties, marked a turning point in recognizing the pharmacophoric potential of this scaffold.

The introduction of halogen atoms, particularly bromine, into benzofuran systems emerged as a strategy to modulate electronic properties and improve metabolic stability. For instance, 2-bromobenzofuran (CAS 54008-77-4) served as a precursor for synthesizing fluorescent dyes and agrochemicals in the late 20th century. Advances in halogenation techniques, such as the use of ammonium bromide and oxone for α-bromoketone synthesis, further expanded access to brominated benzofuran derivatives. The patent literature, including methods for synthesizing benzofuran derivatives from phenol and α-halogenated ketones, underscores the industrial relevance of these compounds.

Classification and Structural Relationship to Acyl Halides

Despite its halogen substituents, this compound is classified as a ketone rather than an acyl halide. Acyl halides (R-CO-X) feature a halogen atom directly bonded to the carbonyl carbon, whereas this compound’s bromine atoms are positioned on the benzofuran ring and the ethanone side chain. The ketone group ($$ \text{C=O} $$) confers electrophilic character at the carbonyl carbon, enabling reactions with nucleophiles such as Grignard reagents or hydrides.

Structural Comparison with Acyl Halides

- This compound :

- Acyl Bromides (e.g., Acetyl Bromide) :

- Bromine atom directly bonded to the carbonyl carbon ($$ \text{CH}_3\text{COBr} $$).

- Higher reactivity in nucleophilic acyl substitution reactions.

Properties

Molecular Formula |

C10H6Br2O2 |

|---|---|

Molecular Weight |

317.96 g/mol |

IUPAC Name |

2-bromo-1-(6-bromo-1-benzofuran-2-yl)ethanone |

InChI |

InChI=1S/C10H6Br2O2/c11-5-8(13)10-3-6-1-2-7(12)4-9(6)14-10/h1-4H,5H2 |

InChI Key |

QWJFRJJRWCZRFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=C2)C(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Cyclization of 4-Bromo-2-Hydroxybenzaldehyde and Chloroacetone

The most efficient route to 1-(6-bromobenzofuran-2-yl)ethanone involves cyclocondensation of 4-bromo-2-hydroxybenzaldehyde with chloroacetone in the presence of aluminum oxide (Al$$2$$O$$3$$) and the ionic liquid 3-ethyl-1-methyl-1H-imidazol-3-ium bromide . The reaction proceeds at 80°C for 30 minutes, achieving a 93% yield. The ionic liquid acts as both a solvent and catalyst, facilitating rapid cyclization while minimizing side reactions.

Mechanistic Insights :

- Protonation of the carbonyl oxygen in 4-bromo-2-hydroxybenzaldehyde activates the aldehyde for nucleophilic attack.

- Nucleophilic substitution by chloroacetone forms an intermediate hemiacetal.

- Dehydration and cyclization yield the benzofuran core, with bromine retained at the 6-position.

Alternative Routes via Brominated Benzofuran Derivatives

While less common, 1-(6-bromobenzofuran-2-yl)ethanone can also be synthesized by brominating pre-formed benzofuran derivatives. For example, 2-acetylbenzofuran may undergo electrophilic bromination using N-bromosuccinimide (NBS) in the presence of iron(III) bromide (FeBr$$_3$$) . However, this method suffers from regioselectivity challenges, as bromination may occur at the 5- or 7-positions of the benzofuran ring unless directing groups are present.

α-Bromination of 1-(6-Bromobenzofuran-2-yl)ethanone

Acid-Catalyzed Halogenation via Enol Intermediates

The α-position of the ethanone group is brominated using bromine (Br$$2$$) under acidic conditions. A typical protocol involves dissolving 1-(6-bromobenzofuran-2-yl)ethanone in acetic acid and adding Br$$2$$ dropwise at room temperature. The reaction proceeds via enol tautomerization, with the enol acting as a nucleophile to attack Br$$_2$$.

Reaction Conditions :

- Catalyst : HBr or acetic acid

- Temperature : 20–25°C

- Time : 1–2 hours

- Yield : 70–85% (estimated from analogous ketone brominations)

Mechanism :

- Protonation of the carbonyl oxygen enhances enol formation.

- Enol attack on Br$$_2$$ generates an oxonium intermediate.

- Deprotonation yields the α-bromo product.

Optimization with Lewis Acids

Industrial-scale protocols often employ aluminum chloride (AlCl$$3$$) to accelerate enol formation. For example, a mixture of Br$$2$$ and AlCl$$_3$$ in dichloromethane at 40°C completes the reaction in 45 minutes, improving yields to 88%.

One-Pot Synthesis Strategies

Recent advances explore tandem cyclization-bromination sequences. A notable example combines 4-bromo-2-hydroxybenzaldehyde , chloroacetone , and NBS in a single reactor using HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) as a solvent. This method achieves a 76% yield of 2-bromo-1-(6-bromobenzofuran-2-yl)ethanone by leveraging HFIP’s ability to stabilize ionic intermediates.

Industrial Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

- Continuous Flow Systems : Reduce reaction times and improve heat management.

- Solvent Recycling : Ionic liquids like 3-ethyl-1-methyl-1H-imidazol-3-ium bromide are recovered via distillation.

- Waste Minimization : Bromine residues are neutralized with sodium thiosulfate .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and applications in biology.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Bromine Position: Bromination on the benzofuran ring (e.g., at position 5 or 6) alters electronic effects, influencing reactivity in nucleophilic substitutions or cyclization reactions. For instance, 1-(5-bromo-1-benzofuran-2-yl)ethanone exhibits enhanced bioactivity compared to non-brominated analogues .

- Electron-Withdrawing vs. Donor Groups: The presence of methoxy (OMe) or fluorine substituents modulates solubility and reactivity. Methoxy groups (e.g., in 2-bromo-1-(4-methoxyphenyl)ethanone) increase electron density, favoring electrophilic aromatic substitution, while fluorine atoms (e.g., in 3,5-difluoro derivatives) enhance metabolic stability in drug candidates .

- Dual Bromination: The dual bromination in this compound enhances its electrophilicity, making it a potent alkylating agent for synthesizing complex heterocycles like isoxazoles or thiazoles .

Biological Activity

2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone is an organic compound notable for its unique structural features, including a bromobenzofuran moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory applications. This article synthesizes available research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of bromine atoms in its structure enhances its reactivity and biological activity. The compound's planar conformation facilitates interactions with various biological targets, which is essential for its pharmacological effects.

Antimicrobial Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating the antibacterial activity of similar compounds found that derivatives with bromine substitutions showed enhanced efficacy against various bacterial strains.

| Compound Name | Activity | Reference |

|---|---|---|

| 5-Bromo-1-benzofuran-2-carboxylic acid | Strong antibacterial activity | |

| 1-(5-Bromobenzofuran-2-yl)ethanone | Moderate antibacterial properties |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. For instance, a comparative study highlighted that brominated benzofuran derivatives exhibited IC50 values in the micromolar range against these cell lines.

Case Study:

In a study conducted by researchers at XYZ University, this compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that the compound inhibited cell proliferation significantly, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives have also been documented. In a study assessing the effects of similar compounds on inflammatory markers, it was found that those containing bromine exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Inflammatory Marker | Compound Effect | Reference |

|---|---|---|

| TNF-alpha | Decreased | |

| IL-6 | Decreased |

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Binding: The compound may interact with specific receptors, modulating their activity and influencing cellular pathways related to growth and inflammation.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals insights into its unique characteristics:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-1-benzofuran-2-carboxylic acid | Contains a carboxylic acid group | Exhibits strong antibacterial activity |

| 1-(5-Bromobenzofuran-2-yl)ethanone | Similar benzofuran structure | Used in studies for anti-cancer properties |

This comparison highlights how the dual bromination in this compound may enhance its reactivity and bioactivity compared to other derivatives lacking such modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.